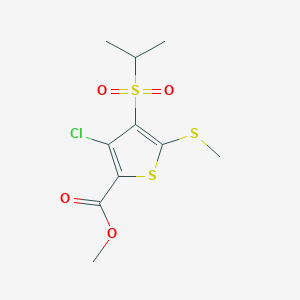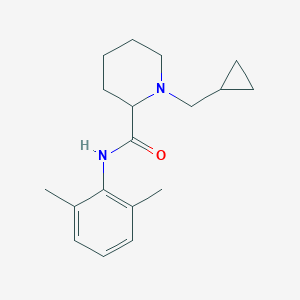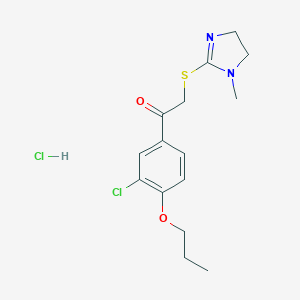
Acetophenone, 3'-chloro-2-((1-methyl-2-imidazolin-2-yl)thio)-4'-propoxy-, monohydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetophenone, 3'-chloro-2-((1-methyl-2-imidazolin-2-yl)thio)-4'-propoxy-, monohydrochloride is a chemical compound that has been extensively studied for its biochemical and physiological effects.
Wirkmechanismus
The exact mechanism of action of Acetophenone, 3'-chloro-2-((1-methyl-2-imidazolin-2-yl)thio)-4'-propoxy-, monohydrochloride is not fully understood. However, it is believed to act through the modulation of GABAergic neurotransmission. It has been found to enhance the activity of GABA receptors, which are known to play a crucial role in the regulation of neuronal excitability.
Biochemische Und Physiologische Effekte
Acetophenone, 3'-chloro-2-((1-methyl-2-imidazolin-2-yl)thio)-4'-propoxy-, monohydrochloride has been found to exhibit a range of biochemical and physiological effects. It has been shown to reduce the release of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha. It has also been found to inhibit the activity of cyclooxygenase-2, an enzyme involved in the synthesis of prostaglandins, which are known to play a role in the development of inflammation and pain.
Vorteile Und Einschränkungen Für Laborexperimente
Acetophenone, 3'-chloro-2-((1-methyl-2-imidazolin-2-yl)thio)-4'-propoxy-, monohydrochloride has several advantages for lab experiments. It is readily available and relatively inexpensive. It is also easy to synthesize and has a high degree of purity. However, it is important to note that the compound is highly sensitive to light and moisture, which can affect its stability and potency.
Zukünftige Richtungen
There are several future directions for the research of Acetophenone, 3'-chloro-2-((1-methyl-2-imidazolin-2-yl)thio)-4'-propoxy-, monohydrochloride. One potential area of investigation is the development of novel analogs with improved therapeutic properties. Another potential direction is the investigation of the compound's potential use in the treatment of other neurological disorders, such as depression and schizophrenia. Finally, further studies are needed to fully understand the compound's mechanism of action and its potential side effects.
Conclusion:
In conclusion, Acetophenone, 3'-chloro-2-((1-methyl-2-imidazolin-2-yl)thio)-4'-propoxy-, monohydrochloride is a chemical compound that has been extensively studied for its potential therapeutic applications. It exhibits anticonvulsant, analgesic, and anti-inflammatory properties and has been investigated for its potential use in the treatment of neuropathic pain, epilepsy, and anxiety disorders. While the exact mechanism of action is not fully understood, it is believed to act through the modulation of GABAergic neurotransmission. While the compound has several advantages for lab experiments, it is important to note that it is highly sensitive to light and moisture. There are several future directions for research, including the development of novel analogs and the investigation of the compound's potential use in the treatment of other neurological disorders.
Synthesemethoden
The synthesis method of Acetophenone, 3'-chloro-2-((1-methyl-2-imidazolin-2-yl)thio)-4'-propoxy-, monohydrochloride involves the reaction of 3-chloroacetophenone with 2-(1-methyl-2-imidazolin-2-ylthio)ethyl propionate in the presence of a base. The resulting product is then treated with hydrochloric acid to obtain the monohydrochloride salt form of the compound.
Wissenschaftliche Forschungsanwendungen
Acetophenone, 3'-chloro-2-((1-methyl-2-imidazolin-2-yl)thio)-4'-propoxy-, monohydrochloride has been extensively studied for its potential therapeutic applications. It has been found to exhibit anticonvulsant, analgesic, and anti-inflammatory properties. It has also been investigated for its potential use in the treatment of neuropathic pain, epilepsy, and anxiety disorders.
Eigenschaften
CAS-Nummer |
160518-46-7 |
|---|---|
Produktname |
Acetophenone, 3'-chloro-2-((1-methyl-2-imidazolin-2-yl)thio)-4'-propoxy-, monohydrochloride |
Molekularformel |
C15H20Cl2N2O2S |
Molekulargewicht |
363.3 g/mol |
IUPAC-Name |
1-(3-chloro-4-propoxyphenyl)-2-[(1-methyl-4,5-dihydroimidazol-2-yl)sulfanyl]ethanone;hydrochloride |
InChI |
InChI=1S/C15H19ClN2O2S.ClH/c1-3-8-20-14-5-4-11(9-12(14)16)13(19)10-21-15-17-6-7-18(15)2;/h4-5,9H,3,6-8,10H2,1-2H3;1H |
InChI-Schlüssel |
DVWXJQSUIGBXMK-UHFFFAOYSA-N |
SMILES |
CCCOC1=C(C=C(C=C1)C(=O)CSC2=NCCN2C)Cl.Cl |
Kanonische SMILES |
CCCOC1=C(C=C(C=C1)C(=O)CSC2=NCCN2C)Cl.Cl |
Andere CAS-Nummern |
160518-46-7 |
Synonyme |
1-(3-chloro-4-propoxy-phenyl)-2-[(1-methyl-4,5-dihydroimidazol-2-yl)su lfanyl]ethanone hydrochloride |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



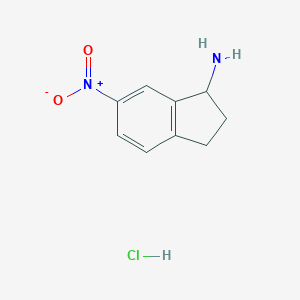
![5a-amino-7-methyl-3,6-dioxido-5,8-dihydro-4H-pyrrolo[2,3-g][2,1,3]benzoxadiazole-3,6-diium-8a-ol](/img/structure/B66679.png)
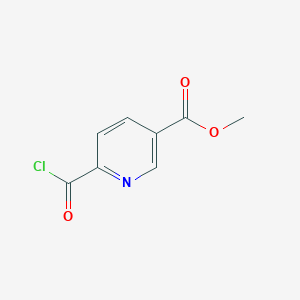
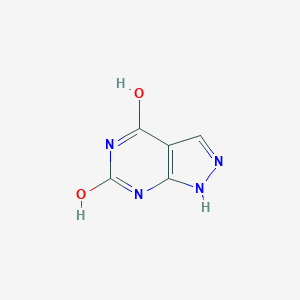
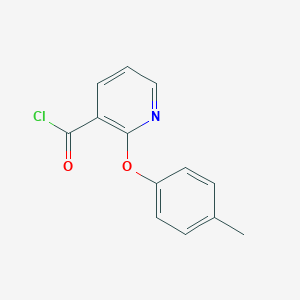
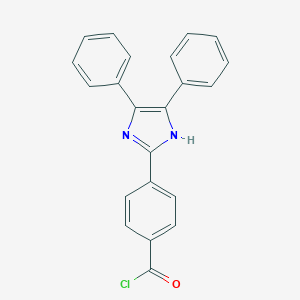
![1-(1,2,3,5,6,7-Hexahydroimidazo[1,2-d][1,2,4]triazin-8-yl)ethanone](/img/structure/B66688.png)


